molecular formula C21H22N4O4 B2789573 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-29-9

3-(1-(2-phenoxypropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2789573
CAS No.: 2034520-29-9
M. Wt: 394.431
InChI Key: JYIYDQCOVUNWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For example, ATR-FTIR can be used to identify functional groups, and NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, N-methylation, and other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield and melting point can be measured, and the molecular weight can be determined using high-resolution mass spectrometry .

Future Directions

The future directions in the research of similar compounds could involve the design and development of new drugs with potential antimicrobial activity. The best practice to develop new molecules is the modification of the structure of the existing drug molecules .

Properties

IUPAC Name

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-14(29-16-6-3-2-4-7-16)19(26)24-12-9-15(10-13-24)25-20(27)17-8-5-11-22-18(17)23-21(25)28/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIYDQCOVUNWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C(=O)C3=C(NC2=O)N=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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